molecular formula C15H17NO3S2 B5867062 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5867062
M. Wt: 323.4 g/mol
InChI Key: LZUYQTKTUQCSOB-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as EMBO, is a thiazole compound that has gained attention for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the inhibition of several signaling pathways in cancer cells. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been found to induce the expression of several tumor suppressor genes, including p53 and p21.
Biochemical and Physiological Effects
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been found to decrease the levels of several inflammatory cytokines, including TNF-α and IL-6. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to decrease the levels of several enzymes involved in angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its ability to inhibit multiple signaling pathways in cancer cells. This makes it a potentially effective anticancer agent. Another advantage is its anti-inflammatory and antioxidant effects, which could have implications for other diseases. One limitation of using 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

For research on 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one include further studies on its anticancer properties, including its potential use in combination with other anticancer agents. Additionally, research could focus on the anti-inflammatory and antioxidant effects of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential use in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies could also investigate the optimal dosing and delivery methods for 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.

Synthesis Methods

The synthesis of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-ethylthio-4-(2-methoxyethoxy)aniline with 3-ethoxy-2-hydroxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then treated with thiosemicarbazide and acetic anhydride to yield 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.

Scientific Research Applications

4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been found to have anti-inflammatory and antioxidant effects.

properties

IUPAC Name

(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-4-19-12-8-6-7-10(13(12)18-3)9-11-14(17)21-15(16-11)20-5-2/h6-9H,4-5H2,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUYQTKTUQCSOB-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC)C=C2C(=O)SC(=N2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1OC)/C=C\2/C(=O)SC(=N2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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